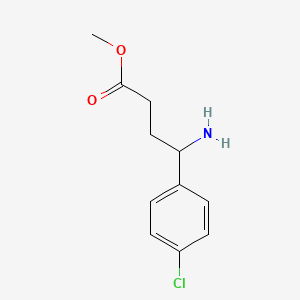

Methyl 4-amino-4-(4-chlorophenyl)butanoate

Description

Methyl 4-amino-4-(4-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanoic acid and features an amino group and a chlorophenyl group

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

methyl 4-amino-4-(4-chlorophenyl)butanoate |

InChI |

InChI=1S/C11H14ClNO2/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-5,10H,6-7,13H2,1H3 |

InChI Key |

ICBJENRFGZSHBK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C1=CC=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-4-(4-chlorophenyl)butanoate typically involves the esterification of 4-amino-4-(4-chlorophenyl)butanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-4-(4-chlorophenyl)butanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group under specific conditions.

Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of Methyl 4-nitro-4-(4-chlorophenyl)butanoate.

Reduction: Formation of Methyl 4-amino-4-phenylbutanoate.

Substitution: Formation of Methyl 4-amino-4-(4-substituted phenyl)butanoate.

Scientific Research Applications

Methyl 4-amino-4-(4-chlorophenyl)butanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 4-amino-4-(4-chlorophenyl)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to hydrophobic pockets within proteins, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

- Methyl 4-amino-4-(4-aminophenyl)butanoate

- Methyl 4-amino-4-(4-nitrophenyl)butanoate

- Methyl 4-amino-4-phenylbutanoate

Uniqueness

Methyl 4-amino-4-(4-chlorophenyl)butanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research in medicinal chemistry and drug development .

Biological Activity

Methyl 4-amino-4-(4-chlorophenyl)butanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C11H14ClN

- Molecular Weight : 201.68 g/mol

- Functional Groups : Amino group (-NH2), butanoate ester, and chlorinated phenyl group.

This unique combination of functional groups contributes to its reactivity and biological properties.

Research indicates that this compound exhibits potent antibacterial activity against various strains of bacteria, particularly those utilizing menaquinone (MK) for respiration. The compound acts by inhibiting the MenB enzyme, crucial for MK biosynthesis. This inhibition leads to a reduction in MK levels, which is vital for bacterial survival.

Efficacy Against Pathogens

A study reported the minimum inhibitory concentration (MIC) values of this compound against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.64 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.35 |

| Escherichia coli | 1.00 |

These results demonstrate the compound's effectiveness against both drug-sensitive and resistant bacterial strains, with a notable potency against MRSA .

Inhibition of Cancer Cell Proliferation

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines through modulation of specific molecular targets involved in cell cycle regulation.

A comparative analysis of its antiproliferative effects against standard chemotherapeutics yielded the following IC50 values:

| Compound | IC50 (µM) |

|---|---|

| This compound | 5.0 |

| Doxorubicin | 2.29 |

These findings suggest that while this compound is less potent than doxorubicin, it possesses significant anticancer activity worthy of further investigation .

In Vivo Efficacy

In vivo studies have demonstrated that treatment with this compound significantly reduces bacterial load in infected animal models. For instance, mice infected with MRSA showed prolonged survival rates when treated with this compound compared to untreated controls .

Safety Profile

Safety assessments indicate that this compound exhibits low toxicity at therapeutic doses, making it a candidate for further development as an antimicrobial and anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.